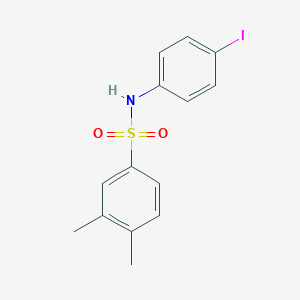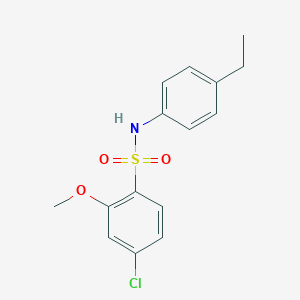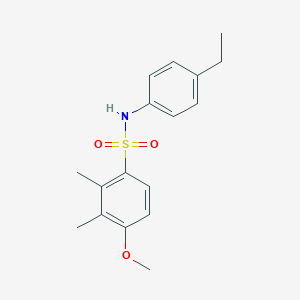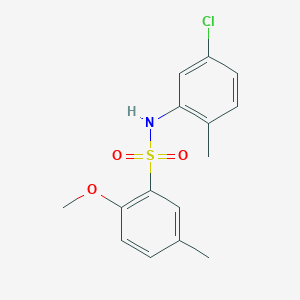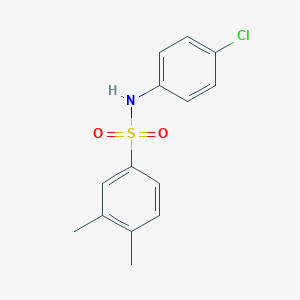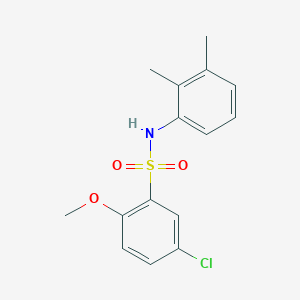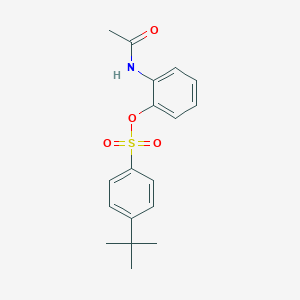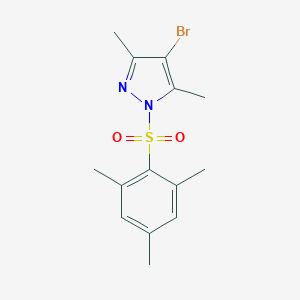
(4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid, also known as L-2,3,4,5,6-pentahydroxy-7-azanonanoic acid (L-PHAA), is a non-proteinogenic amino acid that is found in the biosynthesis of a class of natural products known as lantibiotics. Lantibiotics are a group of antimicrobial peptides that have potential applications as antibiotics, preservatives, and food additives. L-PHAA is a key building block in the biosynthesis of lantibiotics, and its synthesis has been the subject of much research.
Applications De Recherche Scientifique
Protein Modification and Labelling : Huang et al. (2010) explored the genetic incorporation of 2-amino-8-oxononanoic acid, a compound related to your chemical of interest, into proteins in Escherichia coli. This incorporation was used for site-specific modifications of proteins using the keto group's reactivity, which proved highly efficient under mild, near-physiological conditions (Huang et al., 2010).
Synthesis of Bioactive Compounds : In the realm of bioactive compound synthesis, Shuter et al. (2007) reported the synthesis of polyhydroxylated beta-amino acids, which are crucial components in anti-fungal cyclic peptides. These complex molecules were synthesized using asymmetric aminohydroxylation and dihydroxylation reactions (Shuter et al., 2007).
Inhibitor Discovery : Parnas et al. (1996) isolated a novel amino acid similar to the one you mentioned from Streptomyces diastaticus. This compound acted as an inhibitor of leukotriene-A4 hydrolase, an enzyme involved in the biosynthesis of inflammatory mediators. Its structural relationship to biotin precursors suggested further biological research potential (Parnas et al., 1996).
Synthesis of Constrained Amino Acids : Berkowitz et al. (2001) conducted research on the stereocontrolled synthesis of quaternary β,γ-unsaturated amino acids, demonstrating the potential of such compounds in generating diverse amino acid derivatives through various chemical reactions (Berkowitz et al., 2001).
Pharmaceutical Applications : Nishimura et al. (1997) synthesized L-Iduronic acid-type 1-N-iminosugars from a compound structurally related to your chemical of interest. These compounds showed potential in inhibiting the invasion of cancer cells and suppressing pulmonary metastasis in mice (Nishimura et al., 1997).
Chemical Tracers in Biochemistry : Kowalski et al. (2009) developed W(CO)5 complexes of related amino acids, which were used as IR-detectable metal–carbonyl tracers for amino functions. This research highlights the application of such compounds in spectroelectrochemistry and bioconjugate chemistry (Kowalski et al., 2009).
Propriétés
Numéro CAS |
114-04-5 |
|---|---|
Formule moléculaire |
C9H17NO8 |
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
(4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C9H17NO8/c10-6(3(12)1-4(13)9(17)18)8(16)7(15)5(14)2-11/h3,5-8,11-12,14-16H,1-2,10H2,(H,17,18)/t3-,5+,6+,7+,8+/m0/s1 |
Clé InChI |
BQINXKOTJQCISL-GRCPKETISA-N |
SMILES isomérique |
C([C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)N)O)C(=O)C(=O)O |
SMILES |
C(C(C(C(C(C(CO)O)O)O)N)O)C(=O)C(=O)O |
SMILES canonique |
C(C(C(C(C(C(CO)O)O)O)N)O)C(=O)C(=O)O |
Synonymes |
(2R,4R,5R,6R)-5-amino-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



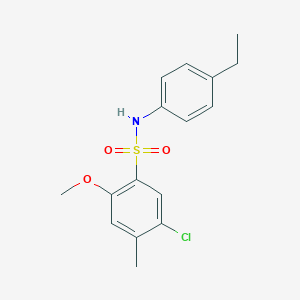

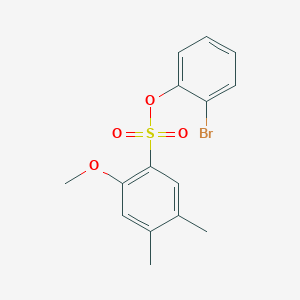
![4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229104.png)
